molecular formula C25H30N2O4 B12709665 4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol CAS No. 27689-70-9

4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol

Cat. No.: B12709665
CAS No.: 27689-70-9
M. Wt: 422.5 g/mol
InChI Key: ZMGTXVDEHDTDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol is a complex organic compound that combines the structural features of 4-aminobenzoic acid and a phenolic derivative. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol typically involves multiple steps. One common method is the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, followed by the coupling of the aminobenzoic acid with a phenolic derivative under specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the Hoffman degradation of the monoamide derived from terephthalic acid . This method is preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like zinc/acetic acid for reduction, and oxidizing agents like potassium permanganate for oxidation . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Major Products

The major products formed from these reactions include various substituted benzoic acids and phenolic derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

27689-70-9

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

4-aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol

InChI

InChI=1S/C18H23NO2.C7H7NO2/c1-18(2,12-14-7-4-3-5-8-14)19-13-17(21)15-9-6-10-16(20)11-15;8-6-3-1-5(2-4-6)7(9)10/h3-11,17,19-21H,12-13H2,1-2H3;1-4H,8H2,(H,9,10)

InChI Key

ZMGTXVDEHDTDKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=CC=C2)O)O.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.